molecular formula C10H8ClF3O2 B14770034 1-(2-Chloro-4-methoxy-5-methylphenyl)-2,2,2-trifluoroethanone

1-(2-Chloro-4-methoxy-5-methylphenyl)-2,2,2-trifluoroethanone

Cat. No.: B14770034
M. Wt: 252.62 g/mol
InChI Key: CXYSPGGFIQSBLC-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methoxy-5-methylphenyl)-2,2,2-trifluoroethanone is an organic compound with a complex structure that includes chloro, methoxy, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-methoxy-5-methylphenyl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-methoxy-5-methylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-methoxy-5-methylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or nitriles.

Scientific Research Applications

1-(2-Chloro-4-methoxy-5-methylphenyl)-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-methoxy-5-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-4-methoxy-5-methylphenyl)-2,2,2-trifluoroethanone is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug development where these properties are advantageous.

Properties

Molecular Formula

C10H8ClF3O2

Molecular Weight

252.62 g/mol

IUPAC Name

1-(2-chloro-4-methoxy-5-methylphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H8ClF3O2/c1-5-3-6(9(15)10(12,13)14)7(11)4-8(5)16-2/h3-4H,1-2H3

InChI Key

CXYSPGGFIQSBLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)Cl)C(=O)C(F)(F)F

Origin of Product

United States

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